4-Bromo-6-methyl-1H-indazol-3-amine;dihydrochloride
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Overview
Description
4-Bromo-6-methyl-1H-indazol-3-amine;dihydrochloride is a chemical compound with the molecular formula C8H8BrN32HCl It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-methyl-1H-indazol-3-amine;dihydrochloride typically involves the cyclization of substituted benzamidines. One common method involves the use of hydrazine hydrate and sodium acetate in aprotic polar solvents such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) at mild temperatures (around 60°C) . The reaction proceeds smoothly under these conditions, leading to the formation of the desired indazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-methyl-1H-indazol-3-amine;dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Conditions typically involve the use of polar solvents and catalysts.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.
Cyclization Reactions: Cyclization can be facilitated by the use of acids or bases and elevated temperatures.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can have different functional groups attached to the indazole ring. These derivatives can exhibit diverse biological and chemical properties.
Scientific Research Applications
4-Bromo-6-methyl-1H-indazol-3-amine;dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, including anticancer and anti-inflammatory drugs.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into molecular interactions and biological pathways.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Chemical Biology: It serves as a probe for studying biological processes and pathways, aiding in the understanding of complex biochemical mechanisms.
Mechanism of Action
The mechanism of action of 4-Bromo-6-methyl-1H-indazol-3-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-methyl-1H-indazol-3-amine
- 4-Fluoro-6-methyl-1H-indazol-3-amine
- 4-Iodo-6-methyl-1H-indazol-3-amine
Uniqueness
4-Bromo-6-methyl-1H-indazol-3-amine;dihydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to molecular targets. Additionally, the methyl group at the 6-position can affect the compound’s electronic properties and steric interactions, further distinguishing it from similar compounds .
Properties
IUPAC Name |
4-bromo-6-methyl-1H-indazol-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3.2ClH/c1-4-2-5(9)7-6(3-4)11-12-8(7)10;;/h2-3H,1H3,(H3,10,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPSHUOYZFRNOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)C(=NN2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrCl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2503201-91-8 |
Source
|
Record name | 4-bromo-6-methyl-1H-indazol-3-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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